3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
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Overview
Description
3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is also known by its synonym, allyl-(3-methyl-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine . It is a thiolane derivative, characterized by the presence of a thiolane ring with a prop-2-enyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves several steps. One common synthetic route includes the reaction of a thiolane derivative with an appropriate allylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases . Additionally, in the industry, it may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine can be compared with other similar compounds, such as 2-methyl-1,3-propanediol and other thiolane derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific functional groups and the resulting properties .
Properties
IUPAC Name |
3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-3-5-9-8(2)4-6-12(10,11)7-8/h3,9H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPJRJOQNUOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385270 |
Source
|
Record name | 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-05-2 |
Source
|
Record name | 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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